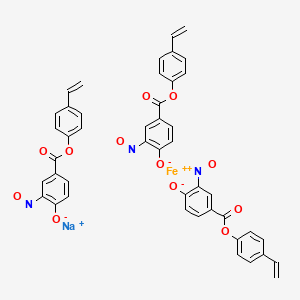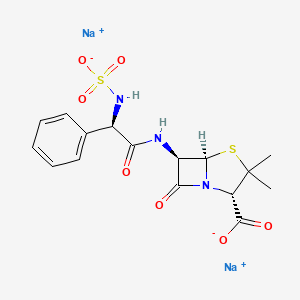
Suncillin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suncillin Sodium is a semisynthetic penicillin, belonging to the beta-lactam class of antibiotics. It is known for its antibacterial properties and is used to inhibit cell wall biosynthesis in bacteria. The chemical formula for this compound is C16H17N3O7S2.2Na, and it has a molecular weight of 473.4316 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Suncillin Sodium is synthesized through a series of chemical reactions starting from the penicillin nucleus. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial activity. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chains. The final product is then purified and crystallized to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Suncillin Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Suncillin Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of beta-lactam antibiotics.
Biology: Employed in research to understand bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Suncillin Sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Penicillin G: A natural penicillin with a similar mechanism of action but different spectrum of activity.
Amoxicillin: A semisynthetic penicillin with a broader spectrum of activity compared to Suncillin Sodium.
Ampicillin: Another semisynthetic penicillin with similar properties but different pharmacokinetics.
Uniqueness: this compound is unique due to its specific side chains, which enhance its antibacterial activity and stability. It also has a distinct pharmacokinetic profile, making it suitable for specific clinical applications.
Properties
CAS No. |
23444-86-2 |
|---|---|
Molecular Formula |
C16H17N3Na2O7S2 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfonatoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O7S2.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8;;/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t9-,10-,11+,14-;;/m1../s1 |
InChI Key |
DLJRZFNLBKBWMD-ZQDFAFASSA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Synonyms |
BL-P1462 suncillin suncillin sodium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


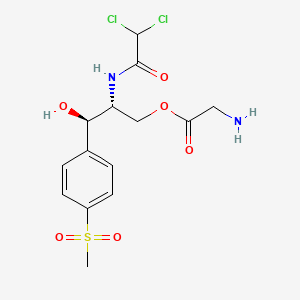
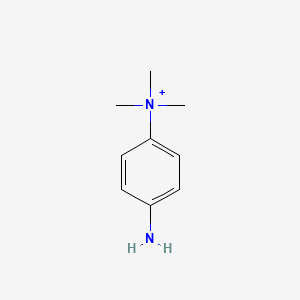
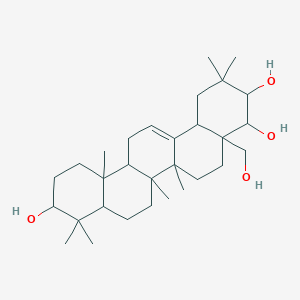


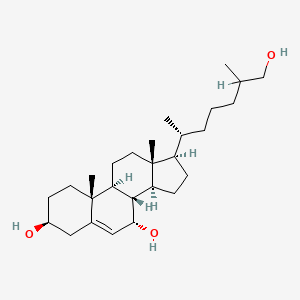
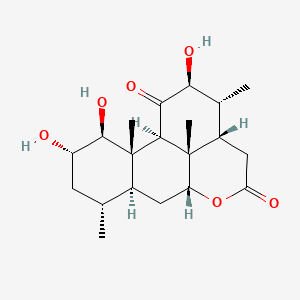
![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)

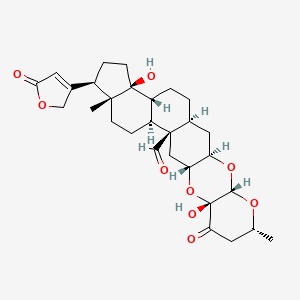
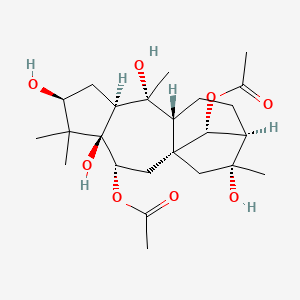
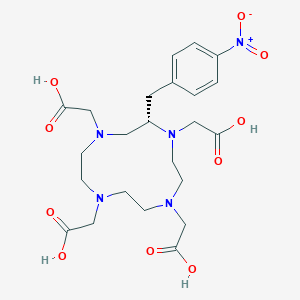
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)
